molecular formula C11H17IO2 B2490068 Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 1561865-37-9

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2490068
CAS No.: 1561865-37-9
M. Wt: 308.159
InChI Key: OACWKAPHWJNCAX-UHFFFAOYSA-N
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Description

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate: is an organic compound with the molecular formula C11H17IO2 and a molecular weight of 308.16 g/mol . This compound is characterized by its bicyclic structure, which includes a methyl ester and an iodomethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The reaction is carried out under specific conditions to ensure the selective introduction of the iodine atom .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate involves its reactivity due to the presence of the iodomethyl group. This group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACWKAPHWJNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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